5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrido[2,3-b]azepine ring system with a chlorine atom at the 2-position and a tetrahydro group at the 6,7,8,9-positions. The exact structure would require more detailed information such as NMR, HPLC, LC-MS, UPLC data .Physical and Chemical Properties Analysis
This compound appears as a brown crystal . It has a molecular weight of 182.651. More detailed physical and chemical properties such as melting point, boiling point, and density would require additional information .Scientific Research Applications
Synthetic Methods and Chemical Properties
Researchers have developed various synthetic methods to construct the pyrido[2,3-b]azepine core and its derivatives. These methods enable the exploration of this compound's potential in diverse scientific applications:
Tin-free Radical Cyclizations : A study detailed tin-free radical cyclizations to synthesize compounds including tetrahydro[1,8]naphthyridines and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones from 2,6-dichloropyridines. This method offers a versatile approach to construct fused rings containing a pyridine nucleus, demonstrating significant utility in synthetic chemistry (Bacqué, El Qacemi, & Zard, 2004).
Approaches to Substituted Pyridoazepines : Another research effort described the synthesis of 5-substituted tetrahydro-5H-pyrido[3,2-c]azepines through cyclization reactions, showcasing the compound's versatility as a scaffold for further chemical modifications (Subota et al., 2017).
Biological and Chemical Applications
The derivatives of 5H-Pyrido[2,3-b]azepine have shown potential in various biological and chemical applications, underscoring their importance in research beyond medicinal contexts:
Antibacterial and Antifungal Activities : Novel quaternary salts derived from 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine showed significant antibacterial and antifungal activities. This highlights the compound's utility in developing new antimicrobial agents (Demchenko et al., 2021).
Supramolecular Assemblies : Research into the structural aspects of 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines revealed insights into their molecular conformations and supramolecular assemblies. Such studies are essential for understanding the compound's properties and potential applications in material science (Acosta et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-5-4-7-3-1-2-6-11-9(7)12-8/h4-5H,1-3,6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJIGNVGZONZSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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